(5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
This compound features a 5-chloro-substituted indole-2-yl scaffold conjugated via a methanone linker to a piperazine ring bearing a 5,6,7,8-tetrahydrocinnolin-3-yl substituent. The indole moiety is a privileged structure in medicinal chemistry, known for its role in modulating receptor binding, while the tetrahydrocinnolinyl group introduces a bicyclic aromatic system that may enhance affinity for specific targets such as G-protein coupled receptors (GPCRs) or kinases .
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-16-5-6-17-15(11-16)12-19(23-17)21(28)27-9-7-26(8-10-27)20-13-14-3-1-2-4-18(14)24-25-20/h5-6,11-13,23H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIRAFJYIBZWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with a chlorinated precursor, the indole ring can be synthesized through a Fischer indole synthesis or other suitable methods.
Synthesis of the Piperazine Derivative: The tetrahydrocinnoline moiety can be synthesized separately and then coupled with piperazine.
Coupling Reaction: The final step involves coupling the indole and piperazine derivatives under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the piperazine ring or other reducible groups.
Substitution: Halogen substitution reactions could occur at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using sodium methoxide or other nucleophiles.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmacological agent, given the bioactivity of indole and piperazine derivatives.
Medicine
Industry
In industry, it might be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on its specific biological activity. Generally, compounds like this might interact with neurotransmitter receptors, enzymes, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Based Substituents
(a) (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)
- Structure: Replaces the tetrahydrocinnolinyl group with a benzyl substituent on the piperazine.
- Key Differences: The benzyl group lacks the bicyclic aromaticity of tetrahydrocinnoline, likely reducing steric bulk and altering electronic properties.
(b) (5-Chloro-1H-indol-2-yl)(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)-piperazin-1-yl)methanone
- Structure : Features a 4-methoxybenzyl and pyridinyl-ethylamine extension on the piperazine.
- Key Differences: The extended alkyl chain and heteroaromatic pyridine may enhance solubility and hydrogen-bonding capacity compared to the rigid tetrahydrocinnolinyl group.
(c) (5-Chloro-1H-indol-2-yl)(4-{3-[4-(5-fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propyl}piperazin-1-yl)methanone
- Structure: Incorporates a benzoimidazolylphenoxypropyl group on the piperazine.
Table 1: Structural and Pharmacological Comparison
Analogues with Alternative Indole Substitutions
(a) [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone
- Structure : Indole-3-yl substitution instead of indole-2-yl, linked to a pyrazolyl-pyridine system.
- Key Differences: The 3-position of indole may reduce steric hindrance but alter receptor binding profiles.
(b) 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone
- Structure: Ethanone linker instead of methanone, with a benzhydryl group on piperazine.
Pharmacological and Physicochemical Insights
- Receptor Affinity: The tetrahydrocinnolinyl group’s bicyclic structure may confer selectivity for GPCRs over kinases, whereas benzoimidazolyl derivatives (e.g., ) favor kinase interactions.
- Solubility and Bioavailability : The target compound’s estimated LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Bulkier analogues (e.g., LogP ~5.2 in ) may suffer from reduced solubility.
Biological Activity
The compound (5-chloro-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic derivative of indole and piperazine, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C₁₈H₁₈ClN₃O
- Molecular Weight: 323.81 g/mol
The structural components include a chloroindole moiety and a tetrahydrocinnoline-piperazine unit, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. The compound has been evaluated for its antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study assessed the antiproliferative effects of several indole derivatives, including those similar to the target compound. The results indicated that compounds with indole structures demonstrated significant cytotoxicity against cancer cell lines such as:
- MCF-7 (breast cancer)
- Panc-1 (pancreatic cancer)
- A-549 (lung cancer)
The GI50 values for these compounds ranged from 29 nM to 78 nM, demonstrating potent activity. For instance, a derivative with a similar structure showed a GI50 of 29 nM against Panc-1 cells, outperforming the reference drug erlotinib (GI50 = 33 nM) .
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor proliferation. The compound targets mutant EGFR/BRAF pathways, crucial in many cancers. The IC50 values for EGFR inhibition were reported between 68 nM and 89 nM, indicating effective blockade of this pathway .
Antimicrobial Activity
Beyond anticancer properties, some indole derivatives have shown promise in antimicrobial activities. For example, compounds structurally related to the target compound exhibited significant inhibition against Mycobacterium tuberculosis with MIC values below 1.6 µg/mL, suggesting potential as anti-tubercular agents .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | GI50 (nM) | Reference Drug | Reference Drug GI50 (nM) |
|---|---|---|---|---|
| Compound A | MCF-7 | 35 | Erlotinib | 33 |
| Compound B | Panc-1 | 29 | Erlotinib | 33 |
| Compound C | A-549 | 42 | Erlotinib | 33 |
Table 2: EGFR Inhibition by Indole Derivatives
| Compound | IC50 (nM) |
|---|---|
| Compound A | 68 |
| Compound B | 74 |
| Compound C | 80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
